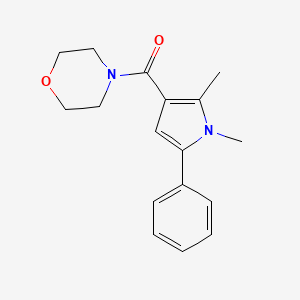methanone](/img/structure/B7548929.png)
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone, also known as PNU-109291, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone acts as a selective serotonin and dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and cognitive-enhancing effects. It has also been found to improve memory and learning in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone is its high selectivity for serotonin and dopamine receptors, which makes it a promising candidate for the treatment of various neurological disorders. However, its limitations include its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone, including the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone is a promising chemical compound that has shown potential therapeutic applications in various neurological disorders. Its selective serotonin and dopamine reuptake inhibition properties make it a promising candidate for the development of novel treatments for these diseases. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone involves the reaction of 2-chloro-4-pyridylketone with phenylpiperazine and piperidine in the presence of a base. The product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and Alzheimer's disease. It has shown promising results in preclinical studies and has been found to have a high affinity for serotonin and dopamine receptors.
properties
IUPAC Name |
[2-(3-phenylpiperazin-1-yl)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-21(24-12-5-2-6-13-24)18-9-10-23-20(15-18)25-14-11-22-19(16-25)17-7-3-1-4-8-17/h1,3-4,7-10,15,19,22H,2,5-6,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJVGGYUBCSVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)N3CCNC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-[4-(piperidine-1-carbonyl)pyridin-2-YL]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


